![molecular formula C14H14N2OS2 B5877042 N-(3-acetylphenyl)-N'-(2-thienylmethyl)thiourea](/img/structure/B5877042.png)
N-(3-acetylphenyl)-N'-(2-thienylmethyl)thiourea
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Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives generally involves the reaction of amine groups with isothiocyanates under specific conditions. While the synthesis of N-(3-acetylphenyl)-N'-(2-thienylmethyl)thiourea specifically is not detailed, similar compounds are synthesized through reactions that yield high purity products under phase-transfer catalysis, showcasing the adaptability and efficiency of thioureas' synthesis processes (Hu, Li, Qi, & Sun, 2016).
Molecular Structure Analysis
Molecular structure analysis of thiourea derivatives, including N-(3-acetylphenyl)-N'-(2-thienylmethyl)thiourea, involves determining the arrangement of atoms within the molecule. X-ray diffraction studies provide insights into their crystalline structures, showcasing how these compounds crystallize in various space groups and form stable structures with specific bond lengths and angles, indicative of their robust molecular frameworks (Mansuroğlu, Arslan, VanDerveer, & Binzet, 2009).
Chemical Reactions and Properties
Thiourea derivatives participate in a multitude of chemical reactions, including cycloadditions, substitutions, and ligand exchange processes. These reactions are central to the synthesis of various complex molecules and materials. Their reactivity with metals and other organic compounds underlines their importance in the development of new chemical entities with potential applications across different domains (Lipowska, Hansen, Taylor, & Marzilli, 1996).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as N-(3-acetylphenyl)-N'-(2-thienylmethyl)thiourea, include their melting points, solubility, and crystalline structure. These properties are crucial for understanding their behavior in different environments and for their application in various chemical reactions. The crystal structure and stability, determined through single-crystal X-ray diffraction, are particularly significant for the development of materials with specific physical characteristics (Yusof, Jusoh, Khairul, & Yamin, 2010).
Chemical Properties Analysis
The chemical properties of N-(3-acetylphenyl)-N'-(2-thienylmethyl)thiourea derivatives encompass their reactivity, stability, and interaction with various chemical agents. These properties are essential for their use in synthesis, catalysis, and as precursors for more complex chemical structures. The interaction with metals and the ability to form stable complexes further highlight the versatility and utility of thiourea derivatives in chemical synthesis and material science (Hussain et al., 2020).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-10(17)11-4-2-5-12(8-11)16-14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIGYMGRNHEWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
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